5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Mechanism of Action
Target of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit dna methylation . This suggests that 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine might also target enzymes involved in DNA methylation.
Mode of Action
It’s plausible that it might interact with its targets by inhibiting their activity, similar to other fluoropyrimidines .
Biochemical Pathways
Fluoropyrimidines are known to affect nucleotide metabolism . They can decrease the intracellular concentration of dUTP and increase the production of dUMP, the immediate precursor of thymidine nucleotides .
Pharmacokinetics
Similar compounds like tegafur, a prodrug of 5-fluorouracil, are metabolized to 5-fu by cyp2a6 . This suggests that this compound might also be metabolized by similar enzymes.
Result of Action
Similar compounds like 5-fluoro-2’-deoxycytidine are known to inhibit cancer cell proliferation through activation of the dna damage response pathway . This suggests that this compound might have similar effects.
Action Environment
The efficacy of similar compounds can be influenced by factors such as the presence of specific enzymes (eg, CYP2A6 for tegafur ) and the cellular environment (e.g., the presence of DNA for 5-fluoro-2’-deoxycytidine ).
Biochemical Analysis
Biochemical Properties
. These compounds comprise a pyrimidine base attached to a sugar, indicating that it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidine nucleosides.
Cellular Effects
The specific cellular effects of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine are currently unknown. Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. Pyrimidine derivatives often exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine oxides, while reduction may produce fluorinated pyrimidine alcohols .
Scientific Research Applications
5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
5-Fluoro-2’-deoxyuridine: Known for its role in inhibiting DNA synthesis.
Fluorodeoxyuridylate: A molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine.
Uniqueness
5-Fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyazetidinyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-fluoro-2-(3-methoxyazetidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-13-7-4-12(5-7)8-10-2-6(9)3-11-8/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVZGAWDRAGJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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